[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-cyclohexylacetate
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Overview
Description
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-cyclohexylacetate is a synthetic organic compound characterized by its unique structure, which includes an amino group, a dichlorophenyl group, and a cyclohexylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-cyclohexylacetate typically involves the following steps:
Formation of the Amino Group: The initial step involves the introduction of the amino group to the 2,4-dichlorophenyl ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine.
Formation of the Ethylidene Linkage: The next step involves the formation of the ethylidene linkage between the amino group and the cyclohexylacetate moiety. This can be accomplished through a condensation reaction.
Cyclohexylacetate Formation: The final step involves the esterification of the cyclohexylacetic acid with the ethylidene-amino intermediate to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxylamine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or hydroxylamine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-cyclohexylacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-cyclohexylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the ethylidene and cyclohexylacetate moieties.
Cyclohexylamine: Contains the cyclohexyl group but lacks the dichlorophenyl and ethylidene moieties.
Uniqueness
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-cyclohexylacetate is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the individual similar compounds. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-cyclohexylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O2/c17-13-7-6-12(14(18)10-13)9-15(19)20-22-16(21)8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBARHREVGIJHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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